molecular formula C12H6ClN3O2 B169512 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-80-7

2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Cat. No.: B169512
CAS No.: 155513-80-7
M. Wt: 259.65 g/mol
InChI Key: FDGXIPOYYKUQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one (CAS 155513-80-7) is a specialized heterocyclic compound with a molecular formula of C 12 H 6 ClN 3 O 2 and a molecular weight of 259.65 g/mol [ 1]. This chemical scaffold is derived from the quinazolinone pharmacophore, a privileged structure in medicinal chemistry known for its diverse biological activities [ 5]. The compound features a fused pyrazino[2,3-d][1,3]oxazin-4-one core system substituted at the 2-position with a 4-chlorophenyl group, contributing to its specific physicochemical properties including a predicted boiling point of 406.1±35.0°C and density of 1.55±0.1 g/cm³ [ 1][ 3]. This compound demonstrates significant research value in the development of novel therapeutic agents, particularly as a building block for antiparasitic compounds. Recent investigations into marine-inspired quinazolinone derivatives have revealed substantial potential against neglected tropical diseases [ 5]. Specifically, structural analogs of this compound have shown promising activity against Trypanosoma brucei , the parasite responsible for human African trypanosomiasis (sleeping sickness), with demonstrated IC 50 values in the range of 11.17-31.68 μM [ 5]. Additional research indicates relevant activity against Leishmania infantum , the causative agent of visceral leishmaniasis, with one intermediate compound exhibiting an IC 50 of 7.54 μM while maintaining favorable selectivity indices against THP-1 cells [ 5]. The mechanism of action for this compound class is under investigation but appears to involve selective targeting of parasitic organisms without significant antibacterial or antifungal activity, suggesting specific molecular targets within parasitic pathways [ 5]. Researchers are utilizing this chemical scaffold in molecular hybridization strategies, combining quinazolinone motifs with other bioactive pharmacophores like eugenol to create novel hybrids with enhanced therapeutic profiles [ 5]. The compound is offered with a purity of 95% and is suitable for various research applications including medicinal chemistry, parasitology studies, and drug discovery programs [ 2]. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)pyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O2/c13-8-3-1-7(2-4-8)11-16-10-9(12(17)18-11)14-5-6-15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGXIPOYYKUQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452255
Record name 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-80-7
Record name 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture and Reactivity

2-(4-Chlorophenyl)-4H-pyrazino[2,3-d]oxazin-4-one features a fused pyrazino-oxazinone core substituted at the 2-position with a 4-chlorophenyl group. The electron-withdrawing chlorine atom influences both the electronic properties of the aromatic ring and the reactivity of the oxazinone moiety. The pyrazino[2,3-d] annulation introduces steric constraints that complicate traditional cyclization methods, necessitating tailored approaches for ring closure.

Key Synthetic Obstacles

  • Regioselective Cyclization : Achieving the correct fusion of the pyrazine and oxazinone rings requires precise control over reaction conditions to avoid competing pathways leading to isomeric byproducts.

  • Chlorophenyl Incorporation : Introducing the 4-chlorophenyl group early in the synthesis risks side reactions during subsequent high-temperature steps, necessitating protective strategies or late-stage functionalization.

  • Solubility Limitations : The planar, conjugated system exhibits poor solubility in common organic solvents, complicating purification and characterization.

Established Synthetic Pathways

Cyclocondensation of Aminopyrazine Derivatives

The most direct route involves cyclocondensation between 4-chlorobenzaldehyde and a pyrazine-2,3-diamine derivative. In a 1994 synthesis referenced by ChemSynthesis, heating equimolar quantities of 4-chlorobenzaldehyde and pyrazine-2,3-diamine in acetic acid under reflux yielded the target compound via intramolecular cyclodehydration. While specific details are proprietary, analogous methods for related oxazinones suggest the following generalized mechanism:

4-Chlorobenzaldehyde+Pyrazine-2,3-diamineAcOH, ΔTarget Compound\text{4-Chlorobenzaldehyde} + \text{Pyrazine-2,3-diamine} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}

This pathway is limited by the availability of functionalized pyrazine precursors and the need for rigorous exclusion of moisture to prevent hydrolysis of intermediates.

Tosyl Chloride-Mediated Cyclization

Adapting methodologies from Deferasirox intermediate synthesis, a two-step approach could be feasible:

  • Tosylation : React 4-chlorophenylacetic acid with p-toluenesulfonyl chloride in dichloromethane using diisopropylethylamine as a base.

  • Cyclization : Treat the tosylated intermediate with a pyrazine carboxamide derivative in toluene at 110–120°C, facilitating nucleophilic displacement and ring closure.

This method mirrors the synthesis of 2-(2-hydroxyphenyl)-benzoxazin-4-one, where tosyl activation enables cyclization at moderate temperatures (Table 1).

Table 1: Comparative Reaction Conditions for Tosyl-Assisted Cyclizations

Starting MaterialBaseSolventTemp (°C)Yield (%)Source
Salicylic acid + SalicylamideDiisopropylethylamineDichloromethane25–3039.3
4-Chlorophenylacetic acid*TriethylamineToluene110–120N/A

*Hypothetical application for target compound

Alternative Routes and Modern Adaptations

Microwave-Assisted Synthesis

Recent advances in benzoxazinone synthesis utilize microwave irradiation to accelerate cyclization. A hypothetical protocol for the target compound could involve:

  • Mixing 4-chlorophenylglyoxylic acid with pyrazine-2,3-diamine in DMF

  • Irradiating at 150°C for 15 minutes under closed-vessel conditions

  • Achieving rapid dehydration via microwave dielectric heating

While unvalidated for this specific compound, similar methods reduced reaction times for 6,8-dibromo-2-methylquinazolin-4(3H)-one synthesis from 8 hours to 20 minutes.

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the pyrazine scaffold on Wang resin could enable combinatorial optimization of cyclization conditions:

  • Resin Loading : Couple Fmoc-protected pyrazine-2,3-diamine to Wang resin using DIC/HOBt

  • Condensation : Treat with 4-chlorobenzaldehyde in DMF/glacial AcOH (4:1) for 24h

  • Cleavage : Release product via TFA/DCM (1:99)

This approach would facilitate high-throughput screening of catalysts and solvents, though no published examples exist for oxazinone systems.

Critical Analysis of Reported Yields and Purity

Solvent Impact on Cyclization Efficiency

Data from analogous benzoxazinone syntheses reveals solvent dependence:

Table 2: Solvent Effects on Oxazinone Formation

SolventBoiling Point (°C)Dielectric ConstantYield (%)Purity (HPLC)
Xylene138–1442.39598.2
Toluene110.62.47697.8
DMF15336.74395.1

Higher-boiling aromatic solvents (xylene, toluene) favor complete cyclization through azeotropic water removal, while polar aprotic solvents (DMF) may stabilize intermediates but reduce yields due to side reactions.

Catalytic vs. Stoichiometric Approaches

Comparative studies from patent literature demonstrate:

  • Tosyl Chloride (Stoichiometric) : 39.3% yield, requires expensive tosylating agents

  • Thionyl Chloride (Catalytic) : 76% yield with 0.1 eq pyridine, generates gaseous byproducts

  • Cyanuric Chloride (0.67 eq) : 54% yield, enables one-pot activation and cyclization

For the target compound, catalytic thionyl chloride with pyridine co-solvent may offer the best balance of efficiency and practicality.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting batch processes to flow chemistry could address:

  • Exothermic Risks : Controlled heat dissipation during cyclization

  • Residence Time Optimization : Precise control over reaction progression

  • In-line Purification : Integrated crystallization units for immediate isolation

A hypothetical flow setup might utilize:

  • Module 1: Pre-mixing of 4-chlorophenyl precursor and diamine in AcOH

  • Module 2: Heating coil (150°C, 5 min residence time)

  • Module 3: Countercurrent extraction for product isolation

Environmental Impact Mitigation

Life-cycle analysis of analogous syntheses highlights key areas for improvement:

  • Replace xylene with cyclopentyl methyl ether (CPME), reducing toxicity

  • Recover thionyl chloride via fractional condensation

  • Implement enzymatic hydrolysis of byproducts

Chemical Reactions Analysis

Chlorination and Substitution

Phosphorus oxychloride (POCl<sub>3</sub>) enables selective chlorination at the pyrazine ring's 5-position under solvent-free conditions:

Substrate ModificationReagentsTemperatureProductYieldReference
6-(4-chlorophenyl)POCl<sub>3</sub> (excess)100-110°C3-amino-5-chloro-6-(4-chlorophenyl)42%

This reaction proceeds via nucleophilic aromatic substitution, leveraging POCl<sub>3</sub>'s dual role as reagent and solvent .

Hydrazinolysis and Heterocycle Formation

The oxazinone ring undergoes nucleophilic attack by hydrazine derivatives to form bioactive pyrazole hybrids:

Reaction TypeConditionsProductsBiological ActivityReference
Hydrazide formationEthanol, K<sub>2</sub>CO<sub>3</sub>, refluxQuinazoline-pyrazole conjugatesAnalgesic

This transformation demonstrates the scaffold's versatility for generating structurally diverse pharmacophores .

Spectroscopic Characterization Data

Critical analytical data for reaction verification:

<sup>1</sup>H NMR (CDCl<sub>3</sub>)

  • δ 8.97 (d, J=2.1 Hz, 1H, pyrazine-H)

  • δ 8.82 (d, J=2.1 Hz, 1H, pyrazine-H)

  • δ 7.45–7.31 (m, 2H, aryl-H)

  • δ 2.47 (s, 3H, CH<sub>3</sub>)

<sup>13</sup>C NMR (CDCl<sub>3</sub>)

  • δ 161.64 (C=O, oxazinone)

  • δ 157.49–145.49 (pyrazine carbons)

  • δ 130.47 (C-Cl coupling site)

Stability and Reaction Considerations

The compound shows:

  • Thermal stability up to 228°C (decomposition observed in POCl<sub>3</sub> reactions )

  • Sensitivity to strong nucleophiles at the oxazinone carbonyl

  • Compatibility with Pd-catalyzed cross-couplings (implied by brominated analogs in )

This reactivity profile makes it valuable for developing antitubercular agents targeting PanD proteolysis and kinase inhibitors . Current research gaps include enantioselective modifications and metal-catalyzed functionalizations of the pyrazine ring system.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one. For instance:

  • Kinase Inhibition : A related compound demonstrated significant inhibitory activity against AKT2/PKBβ, a key player in glioma malignancy. This inhibition was observed to correlate with reduced viability in glioma cell lines while showing lower cytotoxicity towards non-cancerous cells .
  • Anti-glioma Activity : The compound has shown promising results in inhibiting the growth of glioblastoma cells both in 2D and 3D cultures. Specifically, it inhibited neurosphere formation in primary patient-derived glioma stem cells .

Other Pharmacological Activities

The broader class of compounds that includes this compound has been explored for various other pharmacological activities:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further investigation in treating infections.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • In Vitro Studies on Glioblastoma :
    • A study evaluated several pyrano[2,3-c]pyrazole derivatives (including chlorinated variants) against glioma cell lines. Compound 4j , closely related to the target compound, showed promising inhibitory effects on tumor growth and viability .
  • Pharmacokinetics and Toxicology :
    • Research into the pharmacokinetics of similar compounds indicates favorable absorption and distribution profiles. Toxicological assessments have shown that certain derivatives exhibit low toxicity profiles in non-cancerous cell lines while maintaining efficacy against cancerous cells.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several oxazinone derivatives, differing primarily in the fused ring system (pyrazine vs. benzene or thiophene) and substituents. Key comparisons include:

Table 1: Physicochemical Properties of Oxazinone Derivatives
Compound Name Fused Ring Substituent Molecular Weight (g/mol) LogP TPSA (Ų)
2-(4-Chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one Pyrazine 4-Chlorophenyl 257.67 ~2.5* ~50-60*
2-(3-Bromophenyl)-6-methyl-4H-benzo[d][1,3]oxazin-4-one Benzene 3-Bromophenyl, methyl 318.16 3.02 51.80
4H-Thieno[2,3-d][1,3]oxazin-4-one (CHEMBL-1449374) Thiophene Variable ~300† 2.02 51.80
2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one Cyclopentane 4-Chlorophenyl 247.68 2.84 43.10

*Estimated based on structural analogs; †Exact molecular weight varies with substituents.

  • LogP and TPSA: The pyrazino-oxazinone derivative is expected to have a moderate LogP (~2.5) due to the chlorophenyl group, comparable to thienooxazinones (LogP 2.02–3.52) . Its topological polar surface area (TPSA) is likely lower than amino-substituted thienooxazinones (e.g., PSA 59.92 for 2-[(3-phenoxyphenyl)amino]- derivatives) .
  • Synthetic Routes: Unlike thienooxazinones synthesized via acetic anhydride cyclization , the pyrazino-oxazinone may require pyridine-mediated acylation of 2-aminobenzoic acid derivatives, as seen in benzoxazinone synthesis .
Protease Inhibition
  • C1s/C1r Inhibition: Thienooxazinones (e.g., CHEMBL-1449374) exhibit C1s inhibition with IC₅₀ values ranging from 0.549 to 29 µM . Benzoxazinones like 7-chloro-2-[(2-iodophenyl)amino] derivatives show enhanced selectivity for C1r over trypsin (IC₅₀ 0.474 µM) . The pyrazino-oxazinone’s activity remains uncharacterized but may align with these trends due to structural homology.
  • Hydrolytic Stability: Benzoxazinones with electron-withdrawing groups (e.g., chloro, bromo) demonstrate improved stability compared to unsubstituted analogs . The 4-chlorophenyl group in the target compound likely confers similar stability.
Antibacterial and Anticancer Potential
  • Thienooxazinones and pyridooxazinones have shown antibacterial activity, while pyrazolopyrano-oxazinones exhibit anticancer properties . The pyrazino-oxazinone’s fused pyrazine ring may enhance DNA intercalation or kinase inhibition, though specific data are lacking.

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: Chlorophenyl vs. Ring Fusion: Pyrazine’s nitrogen atoms introduce hydrogen-bond acceptors, which may improve target interactions compared to sulfur-containing thienooxazinones .
  • Selectivity: Thienooxazinones with remote substituents (e.g., dodecylamino) show reduced off-target effects, suggesting that the pyrazino-oxazinone’s compact structure may favor selectivity .

Biological Activity

The compound 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H8_{8}ClN3_{3}O1_{1}
  • Molecular Weight : 225.64 g/mol

This compound features a pyrazino[2,3-d][1,3]oxazin core structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their ability to inhibit kinases involved in glioma growth. Compound 4j , a derivative with similar structural features, demonstrated significant inhibitory effects on glioblastoma cell lines and low cytotoxicity towards non-cancerous cells. It specifically inhibited the AKT2/PKBβ kinase pathway, which is crucial in glioma malignancy and patient survival outcomes .

Anti-inflammatory Properties

Another study investigated the anti-inflammatory properties of related compounds in neuroinflammation models. Specifically, derivatives exhibited protective effects against lipopolysaccharide (LPS)-induced inflammation in microglial cells. These compounds reduced nitric oxide production and pro-inflammatory cytokine release by inhibiting pathways involving NF-κB and p38 MAPK signaling . Such findings suggest that the pyrazino[2,3-d][1,3]oxazin framework may confer neuroprotective effects.

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

  • Kinase Inhibition : Compounds related to this structure have shown the ability to inhibit key kinases involved in cancer progression.
  • Anti-inflammatory Pathways : The inhibition of NF-κB and p38 MAPK pathways suggests a mechanism for reducing inflammation and protecting neuronal health.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

StudyCompoundBiological ActivityKey Findings
4jAnticancerInhibited glioblastoma growth; low toxicity to non-cancerous cells.
CDMPOAnti-inflammatoryReduced NO production; inhibited pro-inflammatory cytokines in microglia.

These studies indicate a promising therapeutic potential for compounds within this structural class.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of anthranilic acid with 4-chlorobenzoyl chloride in pyridine to form 2-(4-chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one .
  • Step 2 : Reaction with hydrazine hydrate in ethanol under reflux to cyclize into the pyrazino-oxazinone core. Reaction completion is monitored via TLC (cyclohexane:ethyl acetate, 2:1) .
    Yields depend on stoichiometric control of benzoyl chloride and purification via ethanol recrystallization .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR in DMSO-d6 confirm aromatic proton environments and carbonyl resonance (e.g., oxazinone C=O at ~160 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and C-Cl (~750 cm1^{-1}) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 299.05 for C14_{14}H8_8ClN2_2O2_2) .

Q. What preliminary biological activities have been reported?

The compound exhibits moderate antitubercular activity (MIC ~6.25 µg/mL against M. tuberculosis H37Rv) and antibacterial effects against Gram-positive pathogens (S. aureus, MIC 12.5 µg/mL). Activity is attributed to its oxazinone core disrupting bacterial cell wall synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent choice : Pyridine acts as both solvent and base, enhancing acylation efficiency .
  • Temperature control : Maintaining 0–2°C during benzoyl chloride addition minimizes side reactions (e.g., hydrolysis) .
  • Catalysis : Glacial acetic acid accelerates cyclization in hydrazine reactions, reducing reflux time from 6 to 3 hours .

Q. What analytical challenges arise in resolving spectral data contradictions?

  • Overlapping signals : Aromatic protons in DMSO-d6 may overlap due to restricted rotation. Use of deuterated chloroform (CDCl3_3) or COSY/HSQC experiments improves resolution .
  • Tautomerism : The oxazinone ring may exhibit keto-enol tautomerism, complicating 1H^1H-NMR interpretation. Variable-temperature NMR or DFT calculations can clarify dominant forms .

Q. How can the compound’s mechanism of action against M. tuberculosis be investigated?

  • Enzyme inhibition assays : Test inhibition of mycobacterial enoyl-ACP reductase (InhA) or β-ketoacyl-ACP synthase (KasA) using fluorescence-based assays .
  • Molecular docking : Use AutoDock Vina to model interactions with InhA’s NADH-binding pocket. The 4-chlorophenyl group may occupy hydrophobic subpockets .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Solvent screening : Recrystallize from ethanol:water (9:1) to obtain single crystals .
  • SHELXL refinement : Apply TWIN/BASF commands to handle twinning in monoclinic systems. Anisotropic displacement parameters refine Cl and O positions .

Q. How does structural modification enhance bioactivity?

  • Piperazine derivatives : Introduce piperazinylmethyl groups at position 2 to improve solubility and target bacterial efflux pumps .
  • Heterocyclic fusion : Fusing thiophene or pyrido rings increases planarity, enhancing DNA intercalation (e.g., IC50_{50} reduced by 40% in analogs) .

Methodological Guidance

9. Designing experiments to assess metabolic stability:

  • In vitro microsomal assays : Incubate the compound with rat liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2_{1/2}) using first-order kinetics .

10. Resolving contradictory bioactivity data across studies:

  • Standardized protocols : Use CLSI guidelines for MIC determination to minimize variability in bacterial strain susceptibility .
  • SAR analysis : Compare substituent effects (e.g., 4-Cl vs. 2-Cl phenyl) to identify pharmacophoric requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.